molecular formula C17H19NO5S B4927630 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate

4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate

Cat. No. B4927630
M. Wt: 349.4 g/mol
InChI Key: QKZKQUVEPHAVED-UHFFFAOYSA-N
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Description

4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate is a chemical compound that is commonly used in scientific research. It is a sulfonate ester that is often used as a substrate in enzymatic assays. This compound is also known as p-Nitrophenyl 4-isopropyl-2,6-xylylsulfonate or NPIS.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate involves the hydrolysis of the sulfonate ester bond by the enzyme being studied. This reaction produces 4-nitrophenol, which can be detected spectrophotometrically at a wavelength of 405 nm. The rate of this reaction is proportional to the activity of the enzyme being studied.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate in humans or animals. This compound is not used as a drug or therapeutic agent and is only used in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate as a substrate in enzymatic assays is its high solubility in organic solvents. This allows for the preparation of concentrated stock solutions that can be easily diluted to the desired concentration. In addition, the spectrophotometric detection of 4-nitrophenol is a simple and sensitive method for measuring enzyme activity.
One limitation of using 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate is its potential for non-specific hydrolysis by other enzymes. This can lead to false positive results in enzymatic assays. In addition, this compound may not be suitable for studying enzymes that have a low affinity for sulfonate esters.

Future Directions

There are many future directions for the use of 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate in scientific research. One area of interest is the study of the kinetics and mechanism of sulfatase enzymes. This could lead to the development of new drugs that target these enzymes for the treatment of diseases such as mucopolysaccharidosis and metachromatic leukodystrophy.
Another future direction is the development of new substrates for enzymatic assays. These substrates could have improved specificity and sensitivity compared to 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate. In addition, new methods for detecting enzyme activity could be developed that do not rely on spectrophotometric detection.
Conclusion
In conclusion, 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate is a commonly used substrate in enzymatic assays. Its high solubility in organic solvents and simple spectrophotometric detection make it a useful tool for studying sulfatase enzymes and other enzymes that hydrolyze sulfate esters. While there are limitations to its use, there are many future directions for the development of new substrates and methods for studying enzyme activity.

Synthesis Methods

The synthesis of 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate involves the reaction of p-nitrophenol with 4-isopropyl-2,6-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as methanol and acetonitrile.

Scientific Research Applications

4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate is commonly used as a substrate in enzymatic assays. It is often used to measure the activity of sulfatases, which are enzymes that catalyze the hydrolysis of sulfate esters. This compound is also used in the study of other enzymes such as arylsulfatases and phosphatases. In addition, 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate has been used in the study of drug metabolism and drug-drug interactions.

properties

IUPAC Name

(4-nitrophenyl) 2,6-dimethyl-4-propan-2-ylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11(2)14-9-12(3)17(13(4)10-14)24(21,22)23-16-7-5-15(6-8-16)18(19)20/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZKQUVEPHAVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenyl) 2,6-dimethyl-4-propan-2-ylbenzenesulfonate

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